molecular formula C12H23NO2 B12983966 Methyl (R)-2-amino-3-cyclooctylpropanoate

Methyl (R)-2-amino-3-cyclooctylpropanoate

Cat. No.: B12983966
M. Wt: 213.32 g/mol
InChI Key: XHXWWISBCWCCBQ-LLVKDONJSA-N
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Description

Methyl ®-2-amino-3-cyclooctylpropanoate is an organic compound with a unique structure that includes a cyclooctyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-cyclooctylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclooctanone and a suitable amino acid derivative.

    Formation of Intermediate: The cyclooctanone undergoes a reaction with the amino acid derivative under basic conditions to form an intermediate compound.

    Esterification: The intermediate is then esterified using methanol and an acid catalyst to yield Methyl ®-2-amino-3-cyclooctylpropanoate.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-amino-3-cyclooctylpropanoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-cyclooctylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Methyl ®-2-amino-3-cyclooctylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl ®-2-amino-3-cyclooctylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-2-amino-3-cyclohexylpropanoate
  • Methyl ®-2-amino-3-cyclopentylpropanoate
  • Methyl ®-2-amino-3-cyclobutylpropanoate

Uniqueness

Methyl ®-2-amino-3-cyclooctylpropanoate is unique due to its larger cyclooctyl ring, which imparts distinct steric and electronic properties compared to its smaller-ring analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

methyl (2R)-2-amino-3-cyclooctylpropanoate

InChI

InChI=1S/C12H23NO2/c1-15-12(14)11(13)9-10-7-5-3-2-4-6-8-10/h10-11H,2-9,13H2,1H3/t11-/m1/s1

InChI Key

XHXWWISBCWCCBQ-LLVKDONJSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1CCCCCCC1)N

Canonical SMILES

COC(=O)C(CC1CCCCCCC1)N

Origin of Product

United States

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